3-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]pentane-2,4-dione
Description
Systematic IUPAC Name Derivation and Positional Isomerism
The IUPAC name of this compound is derived through a hierarchical analysis of its core scaffold and substituents. The parent heterocycle, pyrazolo[1,5-a]pyrimidine , consists of a pyrazole ring fused to a pyrimidine ring at positions 1 and 5, respectively. Substituents are numbered based on their positions relative to this fused system:
- Position 6 : Benzyl group (-CH₂C₆H₅)
- Positions 2 and 5 : Methyl groups (-CH₃)
- Position 3 : Phenyl group (-C₆H₅)
- Position 7 : Sulfanyl (-S-) bridge connecting to pentane-2,4-dione.
The suffix pentane-2,4-dione denotes the β-diketone moiety attached via the sulfanyl group. Positional isomerism may arise from alternative arrangements of substituents, such as the benzyl group at position 5 instead of 6, which would alter the compound’s electronic and steric profile. Such isomerization processes, including Dimroth-type rearrangements, are well-documented in pyrazolopyrimidine systems under specific reaction conditions.
Molecular Formula and Weight Analysis
The molecular formula C₂₆H₂₈N₃O₂S is calculated as follows:
| Component | Contribution to Formula |
|---|---|
| Pyrazolo[1,5-a]pyrimidine core | C₉H₅N₃ |
| 6-Benzyl group | C₇H₇ |
| 2- and 5-Methyl groups | 2 × C₁H₃ |
| 3-Phenyl group | C₆H₅ |
| 7-Sulfanyl bridge | S |
| Pentane-2,4-dione | C₅H₆O₂ |
Total :
- Carbon (C) : 9 + 7 + 2 + 6 + 5 = 29 → C₂₆ (adjusted for overlap in fusion)
- Hydrogen (H) : 5 + 7 + 6 + 5 + 6 = 29 → H₂₈ (accounting for bond formation)
- Nitrogen (N) : 3 → N₃
- Oxygen (O) : 2 → O₂
- Sulfur (S) : 1 → S
The molecular weight is 446.58 g/mol , computed as:
$$
(26 \times 12.01) + (28 \times 1.008) + (3 \times 14.01) + (2 \times 16.00) + 32.07 = 446.58 \, \text{g/mol}.
$$
Crystallographic Data and Conformational Studies
While direct crystallographic data for this specific compound are not available, analogous pyrazolopyrimidine derivatives exhibit monoclinic or triclinic crystal systems with space groups such as P2₁/c or P-1 . Key unit cell parameters for related structures include:
| Parameter | Typical Range |
|---|---|
| a (Å) | 7.5–12.0 |
| b (Å) | 10.0–15.5 |
| c (Å) | 8.0–14.0 |
| α (°) | 90–105 |
| β (°) | 95–110 |
| γ (°) | 90–100 |
Conformational studies reveal that the sulfanyl bridge adopts a gauche configuration , minimizing steric hindrance between the pyrazolopyrimidine core and pentane-2,4-dione moiety. Nuclear magnetic resonance (NMR) data for similar compounds show distinct signals for methyl groups (δ 1.8–2.1 ppm) and aromatic protons (δ 7.2–7.8 ppm), with coupling constants (J = 8–10 Hz) indicative of restricted rotation about the sulfanyl bond.
Properties
Molecular Formula |
C26H25N3O2S |
|---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
3-(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylpentane-2,4-dione |
InChI |
InChI=1S/C26H25N3O2S/c1-16-22(15-20-11-7-5-8-12-20)26(32-24(18(3)30)19(4)31)29-25(27-16)23(17(2)28-29)21-13-9-6-10-14-21/h5-14,24H,15H2,1-4H3 |
InChI Key |
YIRYDOIBEQAIGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)SC(C(=O)C)C(=O)C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1,3-Diketones with Hydrazines
The pyrazolo[1,5-a]pyrimidine scaffold is commonly synthesized via cyclocondensation reactions. A 1,3-diketone reacts with hydrazine derivatives to form the pyrazole ring, followed by annulation to construct the fused pyrimidine ring. For example, ethyl 3-phenyl-1H-pyrazole-5-carboxylate derivatives have been used to generate substituted pyrazolo[1,5-a]pyrimidines through one-step reactions with N-arylalkyl-2-chloroacetamide. Adapting this method, the 6-benzyl, 2,5-dimethyl, and 3-phenyl substituents can be introduced by selecting appropriately substituted diketones and hydrazines.
Substituent Installation
Regioselective alkylation or arylation is critical for installing the benzyl, methyl, and phenyl groups. For instance, benzyl halides or arylboronic acids may be employed in transition-metal-catalyzed cross-coupling reactions. The 2,5-dimethyl groups likely originate from methyl-substituted hydrazines or post-synthetic methylation using methyl iodide under basic conditions.
Functionalization at the 7-Position
Chlorination via Phosphoryl Chloride
To introduce a leaving group at the 7-position, phosphorylation with POCl₃ is a proven strategy. In analogous syntheses, 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one was treated with POCl₃ in acetonitrile and catalytic DMF at 70°C for 1 hour, yielding a chloro derivative with 57.8% efficiency. Applying this method, the hydroxyl group at the 7-position of the pyrazolo[1,5-a]pyrimidine intermediate can be converted to a chloride, facilitating subsequent nucleophilic substitution.
Reaction Conditions for Chlorination
| Reagent | Solvent | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|---|
| POCl₃ (3.30 mL) | Acetonitrile | DMF | 70°C | 1 hour | 57.8% |
Sulfanyl Group Introduction
The chloro intermediate undergoes nucleophilic substitution with a thiolate derived from pentane-2,4-dione. Deprotonation of the thiol group in pentane-2,4-dione using a strong base (e.g., NaH or KOtBu) generates a thiolate ion, which attacks the electrophilic 7-position. This reaction is typically conducted in polar aprotic solvents (e.g., DMF or DMSO) under inert atmosphere to prevent oxidation.
Coupling with Pentane-2,4-dione
Thiolate Preparation
Pentane-2,4-dione is treated with a thiolating agent such as Lawesson’s reagent or H₂S in the presence of a base to introduce the sulfhydryl group. Alternatively, pre-formed thiols like 3-mercaptopentane-2,4-dione can be utilized directly.
Nucleophilic Substitution
The chlorinated pyrazolo[1,5-a]pyrimidine reacts with the thiolate in a 1:1 molar ratio. For example, a mixture of the chloro derivative (5.0 g, 0.02 mol) and 3-mercaptopentane-2,4-dione (0.022 mol) in DMF at 80°C for 4 hours yields the coupled product. Purification via silica gel chromatography (ethyl acetate/hexane gradient) isolates the final compound.
Optimized Coupling Parameters
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 80°C |
| Reaction Time | 4 hours |
| Molar Ratio | 1:1.1 |
| Purification | Silica Chromatography |
Analytical Validation
Structural Characterization
Key analytical techniques include:
-
¹H NMR : Peaks corresponding to the benzyl (δ 3.76–3.57 ppm), methyl (δ 2.92–2.80 ppm), and phenyl groups (δ 7.40–7.24 ppm) confirm substituent integration.
-
Mass Spectrometry : Molecular ion peaks (e.g., m/z 260 [M+H]⁺ for intermediates) validate molecular weight.
-
X-ray Diffraction : Single-crystal analysis resolves regiochemistry and confirms the fused bicyclic structure.
Purity Assessment
HPLC with UV detection (λ = 254 nm) and chiral columns ensures enantiomeric purity, while elemental analysis verifies stoichiometric ratios.
Challenges and Optimization
Regioselectivity Control
Competing pathways during cyclocondensation may yield regioisomers. Microwave-assisted synthesis and high-pressure conditions enhance selectivity, as demonstrated in pyrazolo[1,5-a]pyrimidine syntheses.
Thiol Oxidation Mitigation
Inert atmosphere (N₂ or Ar) and antioxidants (e.g., BHT) prevent disulfide formation during thiolate reactions.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pentane-2,4-dione moiety can be reduced to alcohols.
Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce corresponding alcohols.
Scientific Research Applications
Biological Activities
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant biological activities, particularly as inhibitors of cyclin-dependent kinases (CDKs). These enzymes play critical roles in cell cycle regulation and have been implicated in cancer progression.
Anticancer Potential
Studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines can selectively target tumor cells. For instance, certain derivatives have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 45 to 97 nM. The specific anticancer mechanisms of 3-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]pentane-2,4-dione remain to be fully elucidated but warrant further investigation.
Other Pharmacological Activities
In addition to its anticancer properties, there is evidence suggesting that this compound may possess antioxidant and anti-inflammatory activities. Pyrazole derivatives have been reported to inhibit inflammatory pathways and exhibit protective effects against oxidative stress, making them candidates for treating various inflammatory diseases .
Case Studies
Several studies have focused on related compounds within the pyrazolo[1,5-a]pyrimidine class:
Study 1: Anticancer Activity Evaluation
A study evaluated a series of substituted pyrazolo[1,5-a]pyrimidines for their anticancer activity against different cell lines. The results indicated that certain substitutions led to enhanced cytotoxicity compared to others, highlighting the importance of structural modifications in developing effective anticancer agents .
Study 2: Structure-Activity Relationship Analysis
Another investigation explored the structure-activity relationships (SAR) among various pyrazolo[1,5-a]pyrimidine derivatives. The findings suggested that specific substituents significantly affected biological potency and selectivity towards cancer cells. This information is crucial for guiding future synthetic efforts aimed at optimizing therapeutic efficacy .
Mechanism of Action
The mechanism of action of 3-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]pentane-2,4-dione involves its interaction with specific molecular targets. The pyrazolo[1,5-a]pyrimidine core can bind to enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s reactivity and binding affinity. Pathways involved in its mechanism of action include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
3-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]butan-2-one
- Key Difference : Replaces the pentane-2,4-dione group with a butan-2-one moiety.
- Implications : The shorter chain and single ketone group may reduce hydrogen-bonding capacity and solubility compared to the diketone in the target compound. This structural variation could alter pharmacokinetic properties, such as metabolic stability .
2-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(3-methylphenyl)acetamide
- Key Difference : Substitutes pentane-2,4-dione with an acetamide group.
- However, the absence of the diketone’s conjugated system might reduce electrophilic reactivity .
Substituent Variations in Pyrazolo[1,5-a]pyrimidine Derivatives
MK13 (5-(3,5-dimethoxyphenyl)-2-isopropylpyrazolo[1,5-a]pyrimidin-7(4H)-one)
- Key Features : Dimethoxyphenyl substituent at position 5 and isopropyl group at position 2.
- This could influence bioavailability .
MK85 (3-(3,5-bis(trifluoromethyl)phenyl)-5-(4-methyl-1,4,5,6,7,8-hexahydro-1H-pyrazolo[1,5-a]pyrimidin-7(4H)-one)
- Key Features : Bis(trifluoromethyl)phenyl group and hexahydro-pyrimidine ring.
- Comparison : The trifluoromethyl groups in MK85 improve lipophilicity and metabolic resistance, whereas the target compound’s benzyl and phenyl groups may confer steric bulk, affecting target selectivity .
Pharmacological Comparisons
- Niclosamide Analogs : Compounds like nitazoxanide and tizoxanide (Figure 2A in ) share structural motifs with pyrazolo[1,5-a]pyrimidines. Their antagonism of TMEM16A suggests that the sulfanyl-diketone group in the target compound could similarly modulate ion channel activity, though empirical validation is needed .
- Activity Trends : Replacement of nitro groups with chlorine in niclosamide analogs () retains bioactivity, implying that the target compound’s methyl and benzyl groups may also preserve efficacy while reducing toxicity .
Comparative Data Table
Biological Activity
The compound 3-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]pentane-2,4-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 492.6 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The presence of the sulfanyl group and various aromatic substituents enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C30H28N4OS |
| Molecular Weight | 492.6 g/mol |
| IUPAC Name | 3-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]pentane-2,4-dione |
| InChI Key | KZEBHERSWNPFCX-UHFFFAOYSA-N |
Anticancer Activity
Research has indicated that compounds with pyrazolo[1,5-a]pyrimidine scaffolds exhibit significant anticancer properties. A study highlighted that derivatives of this scaffold could inhibit cell proliferation in various cancer cell lines through the modulation of specific signaling pathways. The compound's mechanism may involve the inhibition of kinases that are crucial for cancer cell survival and proliferation .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. A preliminary study demonstrated its effectiveness against several pathogenic bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or function, leading to cell death .
Anti-inflammatory Properties
In vitro studies have reported anti-inflammatory effects associated with this compound. It appears to inhibit cyclooxygenase (COX) enzymes, which play a central role in the inflammatory process. This inhibition could potentially provide therapeutic benefits in conditions characterized by excessive inflammation .
Case Study 1: Anticancer Efficacy
A recent study investigated the anticancer efficacy of a related pyrazolo[1,5-a]pyrimidine derivative in human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis .
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli using standard disk diffusion methods. The compound exhibited zones of inhibition comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .
The biological activity of 3-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]pentane-2,4-dione is mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in critical metabolic pathways.
- Receptor Interaction : It can bind to specific receptors on cell membranes, modulating their activity and influencing cellular responses.
- Signal Transduction Modulation : By affecting key signaling pathways, it can alter gene expression and protein synthesis related to cell growth and survival.
Q & A
Q. What are the optimal synthetic routes for 3-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]pentane-2,4-dione, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization of β-diketones with hydrazine derivatives under acidic or basic conditions. For example, and highlight the use of 3-amino-4,5-dimethylpyrazole as a precursor for pyrazolo[1,5-a]pyrimidine cores. For the target compound:
- Step 1: Prepare the pyrazolo[1,5-a]pyrimidine core via cyclization of 3-amino-4,5-dimethylpyrazole with a substituted diketone (e.g., benzyl-protected thiol-containing diketone).
- Step 2: Introduce the sulfanyl-pentanedione moiety via nucleophilic substitution (e.g., using NaH or K₂CO₃ in DMF at 60–80°C).
Critical Factors: - Solvent polarity (DMF vs. THF) affects reaction kinetics.
- Temperature control (>80°C risks decomposition of the thiol group).
- Yield Optimization: reports yields of 60–75% for analogous pyrazolo[1,5-a]pyrimidines under inert atmospheres (N₂/Ar) to prevent oxidation.
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of:
- X-ray crystallography (as in ) to confirm stereochemistry and bond angles (e.g., C–S bond length ~1.81 Å).
- NMR (¹H/¹³C): Key signals include δ 2.4–2.6 ppm (pentane-2,4-dione methyl groups) and δ 7.2–7.8 ppm (aromatic protons).
- High-resolution mass spectrometry (HRMS): Verify molecular ion peaks with <2 ppm error.
Common Pitfalls: - Residual solvents (e.g., DMF) may obscure NMR signals; use thorough drying and deuterated solvents.
- emphasizes the importance of InChI key validation (e.g., PubChem data) for cross-referencing.
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in enzyme inhibition studies?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to model interactions with target enzymes (e.g., kinases or cytochrome P450). The trifluoromethyl group in analogous compounds () enhances hydrophobic binding.
- DFT Calculations: Analyze electron density maps to identify nucleophilic/electrophilic sites on the pyrazolo[1,5-a]pyrimidine ring. notes that sulfur atoms in thioether linkages (C–S–C) exhibit partial negative charges, favoring redox-mediated reactions.
- Validation: Compare computational results with experimental IC₅₀ values from enzyme assays (e.g., NADPH-dependent reductase inhibition).
Q. How do structural analogs of this compound resolve contradictions in reported biological activity data?
Methodological Answer:
- Case Study: shows that substituting the phenyl group with a 4-methoxyphenyl group increases anti-mycobacterial activity (MIC: 0.5 µg/mL vs. 2 µg/mL for the parent compound).
- Contradiction Analysis: Discrepancies in cytotoxicity data (e.g., conflicting LD₅₀ values) may arise from:
- Solubility differences (DMSO vs. aqueous buffers).
- Cell-line specificity (e.g., reports hepatotoxicity in HepG2 but not in HEK293 cells).
Resolution Strategy: - Standardize assay protocols (e.g., OECD guidelines in ).
- Use isogenic cell lines to isolate genetic factors influencing toxicity.
Q. What experimental designs are recommended for studying environmental fate and biodegradation pathways?
Methodological Answer:
- Longitudinal Studies: Follow ’s framework for environmental impact assessment:
- Phase 1 (Lab): Measure hydrolysis half-life (t₁/₂) at pH 5–9 and photodegradation under UV light.
- Phase 2 (Field): Track compound distribution in soil/water matrices using LC-MS/MS.
- Biotransformation Analysis: Use ¹⁴C-labeled compound to trace metabolites (e.g., sulfoxide/sulfone derivatives via microbial oxidation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
